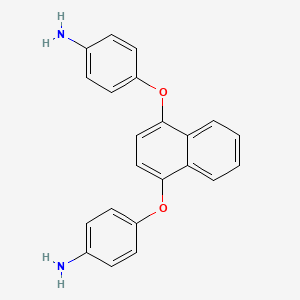

4,4'-(Naphthalene-1,4-diylbis(oxy))dianiline

Description

Significance of Aromatic Diamines in Contemporary Chemistry

Aromatic diamines are a cornerstone class of monomers in contemporary chemistry, primarily due to their role in the synthesis of high-performance polymers. These polymers, including polyimides and polyamides, are sought after for their exceptional properties such as high thermal stability, excellent mechanical strength, and chemical resistance. mdpi.comresearchgate.net The reactivity of the dual amine functional groups allows for the formation of strong, stable linkages with other monomers, such as dianhydrides or dicarboxylic acids, through polycondensation reactions. orientjchem.orgnih.gov

The performance characteristics of the final polymer can be finely tuned by altering the chemical structure of the aromatic diamine monomer. nih.gov Factors such as the rigidity of the aromatic backbone, the presence of flexible linkages (like ether or sulfone groups), and the attachment of various substituent groups all play a critical role. researchgate.net Polymers derived from aromatic diamines are utilized in demanding applications, including aerospace components, electronics manufacturing (as insulating films), and separation membranes. mdpi.comnih.gov Furthermore, the electrochemical properties of some aromatic diamines have led to their use in the development of conductive polymers and redox-active materials. researchgate.net

Contextualizing Naphthalene-Derived Diamines in Materials Science and Organic Synthesis

Within the broader family of aromatic diamines, those derived from naphthalene (B1677914) represent a specialized subgroup designed to impart superior properties to advanced materials. The incorporation of the bulky and rigid naphthalene ring into the polymer backbone is a deliberate molecular design strategy to enhance thermal and dimensional stability. mdpi.comntu.edu.tw This structural feature restricts the rotational freedom of the polymer chains, leading to higher glass transition temperatures (Tg) and improved mechanical toughness compared to polymers based on simpler phenyl rings. mdpi.comresearchgate.net

Research on various isomers of naphthalene-based diamines demonstrates their effectiveness. For instance, polyimides synthesized from 4,4′-(2,7-naphthylenedioxy)dianiline (DAPON) have been shown to be fairly stable, with 10% weight loss temperatures occurring between 568–581 °C. researchgate.net Similarly, the introduction of a 4,4′-(2,6-naphthalenediyl)bis[benzenamine]) (NADA) monomer into a polyimide system resulted in materials with a glass transition temperature of up to 381 °C and a tensile strength of 96.41 MPa. mdpi.com These findings underscore the principle that the naphthalene moiety is a key contributor to creating robust, high-performance polymers suitable for advanced technological applications.

Research Landscape of 4,4'-(Naphthalene-1,4-diylbis(oxy))dianiline as a Key Monomer

The specific isomer this compound (CAS No. 211446-29-6) is positioned within the research landscape as a specialized monomer for creating next-generation materials. moldb.com Its primary identified application area is in the synthesis of Covalent Organic Frameworks (COFs). moldb.com COFs are a class of porous crystalline polymers with highly ordered structures, making them promising candidates for applications in gas storage, catalysis, and energy storage. researchgate.netnorthwestern.edu The defined geometry and reactive amine groups of this compound make it an ideal building block for the bottom-up construction of these ordered networks.

Beyond COFs, this monomer is also investigated for the creation of advanced polyimides, following the established success of its isomers. The 1,4-substitution pattern on the naphthalene ring imparts a distinct stereochemistry compared to 2,6- or 2,7-isomers, which can influence the packing of polymer chains and, consequently, the final material's properties, such as solubility and film-forming capabilities. The combination of the rigid naphthalene unit and the flexible ether linkages is expected to yield polyimides with a desirable balance of high thermal stability and improved processability.

Scope and Objectives of Academic Investigations on the Compound

Academic investigations into this compound are focused on leveraging its unique molecular architecture to synthesize novel materials and characterize their performance. The primary objectives of this research include:

Synthesis of Novel Polymers and COFs: Developing synthetic routes to polymerize the monomer with various co-monomers (e.g., aromatic tetracarboxylic dianhydrides, aldehydes) to create new polyimides, polyamides, and covalent organic frameworks.

Characterization of Material Properties: Thoroughly evaluating the synthesized materials to understand their fundamental properties. This includes assessing thermal stability via thermogravimetric analysis (TGA), determining glass transition temperatures through differential scanning calorimetry (DSC), and measuring mechanical strength. mdpi.comresearchgate.netnih.gov

Structure-Property Relationship Analysis: Investigating how the specific 1,4-naphthalene linkage influences the macroscopic properties of the resulting polymers, such as crystallinity, solubility in organic solvents, and optical transparency of films.

Exploring Advanced Applications: Probing the potential of materials derived from this monomer in high-performance applications. For COFs, this includes evaluating their efficacy as electrode materials in batteries or for proton conduction. northwestern.eduresearchgate.net For polyimides, this involves assessing their suitability as low-dielectric constant materials for microelectronics or as thermally stable films and coatings. mdpi.com

The following table summarizes the properties of polyimides synthesized from closely related naphthalene-derived diamine isomers, providing a benchmark for the expected performance of polymers derived from this compound.

| Naphthalene Diamine Monomer | Property | Value | Reference |

|---|---|---|---|

| 4,4′-(2,6-naphthalenediyl)bis[benzenamine]) (NADA) | 5% Thermal Weight Loss Temp. (Td5%) | 569 °C | mdpi.com |

| Glass Transition Temp. (Tg) | 381 °C | mdpi.com | |

| Tensile Strength | 96.41 MPa | mdpi.com | |

| 4,4′-(2,7-naphthylenedioxy)dianiline (DAPON) | 10% Thermal Weight Loss Temp. | 568–581 °C | researchgate.net |

| Glass Transition Temp. (Tg) | 223–285 °C | researchgate.net | |

| Tensile Strength | 86–107 MPa | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-aminophenoxy)naphthalen-1-yl]oxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c23-15-5-9-17(10-6-15)25-21-13-14-22(20-4-2-1-3-19(20)21)26-18-11-7-16(24)8-12-18/h1-14H,23-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJLVTBMGZDXMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4,4 Naphthalene 1,4 Diylbis Oxy Dianiline

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target molecule is fundamentally dependent on the efficient preparation of its key building blocks: a substituted naphthalene (B1677914) intermediate and an aminophenoxy precursor.

Preparation of Substituted Naphthalene Intermediates

The core of the target molecule is the naphthalene-1,4-diol (also known as 1,4-dihydroxynaphthalene) moiety. This precursor serves as the electrophilic backbone of the molecule. Its synthesis can be achieved through various routes, a common method being the reduction of 1,4-naphthoquinone. This reaction is typically performed using reducing agents like sodium dithionite. Another approach involves the hydrolysis of 4-amino-1-naphthol. Industrially, dihydroxynaphthalenes can be produced from diisopropylnaphthalene through a process involving oxidation to dihydroperoxide followed by acid-catalyzed decomposition. The purity and stability of the naphthalene-1,4-diol are critical for the subsequent coupling reaction's success.

Synthesis of Aminophenoxy Building Blocks

The aniline (B41778) ether portion of the target molecule is typically introduced in a two-step sequence, starting with a precursor containing a nitro group, which is a strong electron-withdrawing group. This group activates the aromatic ring for nucleophilic substitution. A common building block for this purpose is a p-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene. The fluorine-substituted variant is often preferred due to the higher lability of the fluoride (B91410) ion as a leaving group in nucleophilic aromatic substitution reactions.

The synthesis of these aminophenoxy building blocks is therefore conceptually part of a two-stage process: first, the coupling of the nitro-activated phenyl ring, followed by the reduction of the nitro groups to the desired amino functionalities after the core structure has been assembled.

Coupling Reactions for Aniline Ether Linkages

The formation of the diaryl ether bond is the cornerstone of the synthesis. This is achieved through coupling reactions where the hydroxyl groups of naphthalene-1,4-diol act as nucleophiles, attacking the electron-deficient carbon atom of the p-halonitrobenzene.

Nucleophilic Aromatic Substitution Approaches in Diamine Synthesis

The primary pathway for forming the ether linkages is a double nucleophilic aromatic substitution (SNAr) reaction. In this process, the dianion of naphthalene-1,4-diol, formed by deprotonation with a suitable base, attacks two equivalents of a p-halonitrobenzene. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. The subsequent loss of the halide leaving group restores aromaticity and yields the dinitro intermediate, 4,4'-(naphthalene-1,4-diylbis(oxy))bis(1-nitrobenzene).

The choice of solvent and base is critical for this step. Aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed to dissolve the reactants and facilitate the reaction. Anhydrous potassium carbonate is a frequently used base, as it is effective in deprotonating the naphtholic hydroxyl groups to form the reactive nucleophile.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Naphthalene-1,4-diol | 4-Fluoronitrobenzene | K₂CO₃ | DMF | 80-120 | 12-24 | ~95% |

| Naphthalene-1,4-diol | 4-Chloronitrobenzene | K₂CO₃ | DMSO | 100-140 | 24-48 | Moderate to High |

Catalytic Coupling Mechanisms for Naphthalene-Dianiline Formation

While the SNAr reaction is efficient due to the activation by the nitro groups, related catalytic methods like the Ullmann condensation are also relevant for diaryl ether synthesis. The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In the context of this synthesis, a copper catalyst could facilitate the coupling between naphthalene-1,4-diol and p-halonitrobenzene. Modern variations of the Ullmann reaction utilize ligands to improve catalyst performance and allow for milder reaction conditions. However, for this specific transformation, the high reactivity imparted by the nitro groups often makes the uncatalyzed SNAr approach synthetically viable and preferred for its simplicity and high yield.

Once the dinitro intermediate is formed, the final step is the reduction of the two nitro groups to form the primary amino groups of the target diamine. A widely used and efficient method for this transformation is catalytic transfer hydrogenation. This method avoids the use of high-pressure hydrogen gas, making it safer and more convenient for laboratory-scale synthesis.

In this process, a hydrogen donor, such as hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate, is used in the presence of a metal catalyst. Palladium on activated carbon (Pd/C) is a highly effective catalyst for this reduction. The reaction is typically carried out in a solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) at reflux temperatures. The catalyst facilitates the transfer of hydrogen from the donor molecule to the nitro groups, reducing them to amines with water as the primary byproduct.

| Starting Material | Reducing System | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4,4'-(naphthalene-1,4-diylbis(oxy))bis(1-nitrobenzene) | Hydrazine Hydrate | 10% Pd/C | Ethanol | Reflux (~78) | >90% |

| 4,4'-(naphthalene-1,4-diylbis(oxy))bis(1-nitrobenzene) | Ammonium Formate | 10% Pd/C | THF | Reflux (~66) | High |

Optimization of Reaction Conditions and Yields

For the nucleophilic aromatic substitution step, key variables include the reaction temperature, the choice of base, and the solvent. The temperature must be high enough to overcome the activation energy but not so high as to cause decomposition of the reactants or products. An excess of the base (potassium carbonate) is often used to ensure complete deprotonation of the diol. The solvent must be anhydrous, as the presence of water can interfere with the reaction.

In the reduction step, the efficiency is dependent on the catalyst activity, the choice of hydrogen donor, and the reaction temperature. The catalyst loading (typically 5-10% Pd on carbon) can be adjusted to optimize the reaction rate. The choice between hydrazine and other hydrogen donors may depend on safety considerations and desired reaction times. The reaction is monitored until the complete disappearance of the dinitro starting material, which can be tracked by techniques such as thin-layer chromatography (TLC). Proper workup, including filtration to remove the catalyst and subsequent purification by recrystallization, is crucial to obtain the final diamine monomer in high purity.

Solvent Effects and Temperature Control in Synthesis

The choice of solvent and precise temperature control are critical for maximizing the yield and purity of 4,4'-(Naphthalene-1,4-diylbis(oxy))dianiline.

Solvent Effects: Polar aprotic solvents are generally favored for SNAr reactions as they effectively solvate the cationic species, leaving the anionic nucleophile more reactive. Commonly employed solvents include:

Dimethylformamide (DMF): Often the solvent of choice due to its high boiling point and excellent solvating power for both the reactants and the inorganic base.

Dimethyl sulfoxide (DMSO): Another highly effective polar aprotic solvent that can accelerate the rate of SNAr reactions.

N-Methyl-2-pyrrolidone (NMP): Utilized for its high thermal stability, making it suitable for reactions requiring elevated temperatures.

The selection of the solvent can significantly impact the reaction rate and the formation of side products. For instance, in similar diaryl ether syntheses, DMSO has been shown to facilitate reactions at lower temperatures compared to DMF.

Temperature Control: The synthesis of the diaryl ether linkage is typically conducted at elevated temperatures, often ranging from 120 °C to 200 °C, to overcome the activation energy of the reaction. However, precise temperature control is crucial to prevent side reactions and decomposition of the reactants or products. The subsequent reduction of the nitro groups is generally carried out at lower temperatures, often near room temperature, depending on the reducing agent used.

| Solvent | Typical Temperature Range (°C) | Key Advantages | Potential Considerations |

|---|---|---|---|

| Dimethylformamide (DMF) | 140-160 | Good solubility of reactants, high boiling point | Potential for decomposition at very high temperatures |

| Dimethyl sulfoxide (DMSO) | 120-150 | Can accelerate reaction rates, allowing for lower temperatures | Can be challenging to remove completely during workup |

| N-Methyl-2-pyrrolidone (NMP) | 160-200 | High thermal stability, suitable for less reactive substrates | Higher cost and boiling point |

Influence of Catalysts and Reagents on Reaction Efficiency

The efficiency of the synthesis is heavily dependent on the choice of catalysts and reagents, particularly the base and any coupling catalysts.

Bases: A base is essential to deprotonate the hydroxyl groups of 1,4-dihydroxynaphthalene (B165239), forming the more nucleophilic phenoxide ions. The choice of base can influence the reaction rate and yield.

Potassium Carbonate (K2CO3): A commonly used, moderately strong base that is effective in promoting the reaction. Its use is well-established in Ullmann-type reactions.

Cesium Carbonate (Cs2CO3): A stronger and more soluble base that can often lead to higher yields and faster reaction times, particularly with less reactive substrates.

Sodium Hydroxide (NaOH): A strong base that can also be employed, though its high reactivity may sometimes lead to side reactions if not carefully controlled.

Catalysts: While the traditional Ullmann condensation can proceed without a catalyst, the use of copper-based catalysts can significantly improve the reaction rate and yield, especially with less activated aryl halides.

Copper(I) Iodide (CuI) and Copper(I) Bromide (CuBr): These are common catalysts used in Ullmann ether synthesis. They are believed to facilitate the coupling through the formation of a copper-phenoxide intermediate.

Palladium Catalysts: In more modern cross-coupling approaches, palladium catalysts with appropriate ligands can also be used for the formation of diaryl ethers, often under milder conditions than traditional Ullmann reactions.

Reducing Agents: For the conversion of the dinitro intermediate to the diamine, various reducing agents can be employed:

Tin(II) Chloride (SnCl2) in the presence of an acid (e.g., HCl): A classic and effective method for the reduction of aromatic nitro groups.

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient reduction method.

Hydrazine Hydrate with a catalyst (e.g., Fe(III) or Pd/C): Offers a convenient alternative to high-pressure hydrogenation.

| Component | Example | Role in Reaction | Impact on Efficiency |

|---|---|---|---|

| Base | Potassium Carbonate (K2CO3) | Deprotonates hydroxyl groups to form nucleophilic phenoxides | Essential for the reaction to proceed; choice of base affects rate and yield |

| Catalyst | Copper(I) Iodide (CuI) | Facilitates the carbon-oxygen bond formation | Can significantly increase reaction rate and allow for milder conditions |

| Reducing Agent | Tin(II) Chloride (SnCl2) | Reduces nitro groups to amino groups | Choice of agent determines reaction conditions and workup procedure |

Emerging Synthetic Techniques

Recent advancements in synthetic chemistry offer promising alternatives to traditional methods, focusing on increased efficiency, reduced environmental impact, and faster reaction times.

Microwave-Assisted Synthetic Routes for Naphthalene Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times for the synthesis of diaryl ethers, often from hours to minutes. organic-chemistry.orgnih.gov This is due to the efficient and rapid heating of the polar reaction mixture by the microwave energy.

For the synthesis of this compound, a microwave-assisted Ullmann condensation could offer significant advantages. nih.gov The reaction of 1,4-dihydroxynaphthalene with p-chloronitrobenzene in a polar solvent like DMSO or DMF in the presence of a base such as potassium carbonate can be completed in a fraction of the time required by conventional heating. This rapid process not only improves throughput but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts that can occur with prolonged heating. organic-chemistry.org

Green Chemistry Principles in Diamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like diamines to minimize environmental impact.

Green Solvents: Efforts are being made to replace traditional polar aprotic solvents, which can be toxic and difficult to dispose of, with more environmentally benign alternatives. Research has shown the potential of solvents like polyethylene (B3416737) glycol (PEG) and Cyrene™ in nucleophilic aromatic substitution reactions. These solvents are often biodegradable and derived from renewable resources.

Catalyst Efficiency and Recyclability: The development of more efficient and recyclable catalysts is a key aspect of green chemistry. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a promising area of research. For Ullmann-type reactions, the development of solid-supported copper or palladium catalysts could offer a more sustainable approach. researchgate.net

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. The direct amination of naphthalene derivatives, if feasible for this specific compound, could offer a more atom-economical route compared to the nitro-reduction pathway.

By integrating these emerging techniques and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 4,4 Naphthalene 1,4 Diylbis Oxy Dianiline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 4,4'-(naphthalene-1,4-diylbis(oxy))dianiline is expected to exhibit distinct signals corresponding to the different types of aromatic protons and the amine protons. The naphthalene (B1677914) core protons (H-2/H-3 and H-5/H-6/H-7/H-8) would likely appear as complex multiplets in the downfield region due to spin-spin coupling. The protons on the aniline (B41778) rings would present as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Symmetry in the molecule means that several carbon atoms are chemically equivalent, leading to a smaller number of signals than the total number of carbon atoms. The spectrum would show distinct signals for the carbons of the naphthalene core and the aniline rings. Carbons bonded to oxygen (C-1/C-4 of naphthalene and C-4' of aniline) would be significantly deshielded and appear at lower field, while carbons bonded to the amino groups (C-1' of aniline) would also be influenced.

Predicted NMR Data: The following tables present the predicted ¹H and ¹³C NMR chemical shifts. These values are estimated based on established NMR principles and data from analogous structures.

Interactive Table 3.1.1.1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Naphthalene H-2, H-3 | 7.0 - 7.2 | Doublet |

| Naphthalene H-5, H-8 | 8.0 - 8.2 | Multiplet |

| Naphthalene H-6, H-7 | 7.5 - 7.7 | Multiplet |

| Aniline H (ortho to -NH₂) | 6.7 - 6.9 | Doublet |

| Aniline H (meta to -NH₂) | 6.9 - 7.1 | Doublet |

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet |

Interactive Table 3.1.1.2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Naphthalene C-1, C-4 | 148 - 152 |

| Naphthalene C-2, C-3 | 108 - 112 |

| Naphthalene C-4a, C-8a | 126 - 130 |

| Naphthalene C-5, C-8 | 125 - 128 |

| Naphthalene C-6, C-7 | 122 - 125 |

| Aniline C-1' | 140 - 144 |

| Aniline C-2', C-6' | 115 - 119 |

| Aniline C-3', C-5' | 120 - 124 |

| Aniline C-4' | 150 - 154 |

Two-Dimensional NMR Techniques for Connectivity Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show correlations between the neighboring protons on the naphthalene and aniline rings, helping to trace the spin systems within each aromatic unit.

HSQC: This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the ¹³C NMR signals based on the more readily assigned ¹H NMR spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Characterization

The FTIR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its specific functional groups. The N-H stretching vibrations of the primary amine groups are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-O-C ether linkages would produce strong, characteristic stretching bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations would give rise to several peaks in the 1400-1600 cm⁻¹ region.

Interactive Table 3.2.1: Predicted FTIR Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretching (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretching | 3000 - 3100 | Medium-Weak |

| Aromatic C=C Stretching | 1400 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretching | 1200 - 1270 | Strong |

| C-N Stretching | 1250 - 1350 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems. The Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations of the naphthalene and aniline rings. The symmetric C-O-C stretching vibration may also be Raman active.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₂₂H₁₈N₂O₂), the expected exact mass is approximately 342.14 g/mol .

Interactive Table 3.3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 342 | Molecular Ion |

| [M - NH₂]⁺ | 326 | Loss of an amino radical |

| [M - C₆H₄NH₂]⁺ | 250 | Cleavage of an aminophenoxy group |

| [C₁₀H₆O₂]⁺ | 158 | Naphthalene-dioxy fragment |

| [C₆H₆NO]⁺ | 108 | Aminophenoxy fragment |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a molecule's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the confident identification of a compound. For this compound, with a molecular formula of C22H18N2O2, the theoretical monoisotopic mass can be calculated. moldb.com This calculated value serves as a benchmark for experimental verification.

| Parameter | Value |

| Molecular Formula | C22H18N2O2 |

| Theoretical Monoisotopic Mass | 342.1368 g/mol |

| Average Molecular Weight | 342.39 g/mol |

This table presents the theoretical mass values for this compound.

Isotopic Pattern Analysis

Isotopic pattern analysis in mass spectrometry provides further confirmation of a compound's elemental formula by examining the relative abundances of its isotopic peaks. The presence of naturally occurring heavier isotopes of carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O) results in a characteristic distribution of peaks in the mass spectrum.

For a molecule with the formula C22H18N2O2, the most abundant peak (M) corresponds to the molecule containing only the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The M+1 peak arises primarily from the presence of a single ¹³C atom, while the M+2 peak is due to the presence of two ¹³C atoms, a single ¹⁸O atom, or other combinations of heavier isotopes. The theoretical isotopic distribution can be calculated based on the natural abundance of each isotope.

| Ion | Relative Abundance (%) |

| M | 100.00 |

| M+1 | 24.38 |

| M+2 | 3.38 |

This table displays the predicted relative abundances of the major isotopic peaks for this compound.

Specific experimental data on the isotopic pattern of this compound is not available in the reviewed sources. An experimental analysis would be expected to show a pattern consistent with these theoretical predictions.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's structure, particularly its system of conjugated π-electrons. Naphthalene-based compounds are known to exhibit strong absorption in the UV region due to their aromatic nature. researchgate.net

While specific experimental UV-Vis absorption data for this compound is not available, related naphthalene bisimide compounds have been reported to show absorption maxima in the range of 450-540 nm in solvents like dichloromethane (B109758) and chloroform. rsc.org It is anticipated that this compound would also display significant absorption in the UV-Vis spectrum, indicative of its extended π-conjugated system.

Photoluminescence Spectroscopy for Fluorescent Properties

Photoluminescence spectroscopy is used to study the fluorescent properties of a molecule. After a molecule absorbs light and is promoted to an excited electronic state, it can relax to the ground state by emitting a photon. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light. The fluorescence emission spectrum provides information about the electronic structure of the excited state.

Although no specific photoluminescence data for this compound has been found, analogous naphthalene bisimides exhibit fluorescence emission maxima in the range of 530-630 nm in various solvents. rsc.org This suggests that this compound is also likely to be fluorescent, with its emission properties being influenced by the nature of the solvent and the specific electronic structure of the molecule.

Solid-State Structural Characterization

Single-Crystal X-ray Diffraction (SC-XRD) for Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a material. The synthesis and characterization of various naphthalene derivatives, including the determination of their crystal structures, have been reported in the literature. mdpi.comresearchgate.net

Despite the importance of this technique, specific crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not available in the reviewed scientific literature. A successful SC-XRD analysis would provide invaluable insights into the molecular conformation and packing of this compound in the solid state.

Theoretical and Computational Investigations on 4,4 Naphthalene 1,4 Diylbis Oxy Dianiline

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure, reactivity, and other properties of molecules from first principles. These methods, rooted in quantum mechanics, provide detailed insights into molecular behavior at the atomic and subatomic levels. For a molecule like 4,4'-(Naphthalene-1,4-diylbis(oxy))dianiline, these calculations can predict its geometry, electronic distribution, and spectroscopic properties, which are crucial for understanding its potential applications, for instance, as a monomer in high-performance polymers.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules.

For a molecule such as this compound, a DFT study would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations would yield a wealth of information about its electronic properties. For instance, a study on fluorinated polyimides, which are polymers synthesized from diamine monomers, utilized DFT to gain deeper insights into their structure-property relationships. researcher.liferesearchgate.net

Theoretical studies on diaminonaphthalene derivatives using DFT have been performed to understand the effect of the position of amino groups on the electronic and structural properties. dntb.gov.ua Such calculations provide optimized molecular structures, bond lengths, and bond angles. While specific data for this compound is not available, DFT calculations on similar aromatic compounds have been extensively reported. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

An FMO analysis of this compound would reveal the distribution of these orbitals across the molecule, highlighting the most probable sites for electrophilic and nucleophilic attack. For example, in a computational study of naphthalene-1,5-diamine-based chromophores, FMO analysis revealed an efficient intramolecular charge transfer from the central naphthalene-diamine core to acceptor moieties. dntb.gov.ua The HOMO was found to be localized primarily on the naphthalene-diamine core, indicating its electron-donating nature, while the LUMO was distributed towards the acceptor groups. dntb.gov.ua

Below is an illustrative table of HOMO-LUMO energies for a series of naphthalene-1,5-diamine-based donor chromophores (ND1–ND9) as an example of the data that would be generated in such an analysis. dntb.gov.ua

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| ND1 | -5.512 | -1.708 | 3.804 |

| ND2 | -5.531 | -1.698 | 3.833 |

| ND3 | -5.524 | -1.694 | 3.830 |

| ND4 | -5.501 | -1.674 | 3.827 |

| ND5 | -5.589 | -1.689 | 3.900 |

| ND6 | -5.603 | -1.714 | 3.889 |

| ND7 | -5.576 | -1.699 | 3.877 |

| ND8 | -5.549 | -1.671 | 3.878 |

| ND9 | -5.612 | -1.718 | 3.894 |

This data is for illustrative purposes and represents findings for naphthalene-1,5-diamine-based chromophores, not this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. The MEP map uses a color scale to indicate regions of varying electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. Green indicates regions of neutral potential.

An MEP map of this compound would identify the sites most susceptible to electrophilic and nucleophilic attack. The electron-rich regions, likely around the oxygen and nitrogen atoms, would be highlighted as potential sites for interaction with electrophiles. Conversely, the electron-deficient areas would indicate susceptibility to nucleophilic attack. This information is valuable for predicting intermolecular interactions and chemical reactivity. For example, MEP analysis of aromatic compounds derived from essential oils has been used to study their antiradical properties. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the electronic properties of a single molecule, conformational analysis and molecular dynamics simulations are employed to study the dynamic behavior of molecules, including their flexibility and interactions with other molecules.

Investigating Molecular Flexibility and Stability

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For a flexible molecule like this compound, with several rotatable bonds (particularly the C-O and C-N bonds), there can be numerous possible conformations. Computational methods can be used to explore the potential energy surface of the molecule to identify low-energy, stable conformers.

Simulations of Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. MD simulations can model the behavior of a large number of molecules in a condensed phase (liquid or solid), providing insights into properties like diffusion, viscosity, and the formation of intermolecular structures.

For this compound, which is a monomer used in the synthesis of polyimides, MD simulations could be used to model the polymerization process or to predict the bulk properties of the resulting polymer. dntb.gov.uaresearchgate.net For example, MD simulations have been employed to study the microstructure and transport behaviors of polyimide membranes, which is crucial for their application in gas separation. nih.gov These simulations can help in understanding how the structure of the monomer influences the properties of the final polymer. researchgate.net Furthermore, MD simulations have been used to investigate the adsorption of naphthalene (B1677914) on clay minerals, revealing the nature of intermolecular interactions at a molecular level. mdpi.com Combined MD and DFT studies have also been used to investigate the properties of polymers like polyether ether ketone. nih.govnih.gov

Prediction of Spectroscopic Data and Comparison with Experimental Results

Detailed theoretical predictions of the spectroscopic data for this compound are not present in the existing scientific literature.

Computational UV-Vis and NMR Spectral Prediction

There are no published studies detailing the prediction of UV-Vis and NMR spectra for this compound using computational methods such as Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis or Gauge-Independent Atomic Orbital (GIAO) methods for NMR. As such, no data tables for calculated absorption maxima (λmax), oscillator strengths, or chemical shifts (δ) can be generated.

Theoretical Vibrational Analysis

A theoretical vibrational analysis, which would involve the calculation of infrared (IR) and Raman spectra through methods like Density Functional Theory (DFT), has not been reported for this compound. Therefore, a data table of calculated vibrational frequencies and their corresponding assignments is not available.

Nonlinear Optical (NLO) Property Predictions and Investigations

The nonlinear optical properties of this compound have not been a specific focus of computational studies.

Calculated Linear Polarizability and Hyperpolarizability

There are no available research findings that report the calculated values for the linear polarizability (α) and the first-order hyperpolarizability (β) of this compound. Such calculations are crucial for assessing a molecule's potential for NLO applications, but this data is absent from the literature for this specific compound.

Structure-Property Relationships for Optoelectronic Applications

While structure-property relationships are a common theme in the study of naphthalene-based materials for optoelectronics, a specific analysis for this compound is not documented. Discussions on how the 1,4-substitution pattern influences the electronic and optical properties compared to other isomers are currently speculative without dedicated computational modeling and experimental validation.

Coordination Chemistry and Metal Complexation of 4,4 Naphthalene 1,4 Diylbis Oxy Dianiline As a Ligand

Characterization of Metal Complexes

Electron Paramagnetic Resonance (EPR) for Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. Paramagnetic metal complexes of 4,4'-(Naphthalene-1,4-diylbis(oxy))dianiline, particularly those involving transition metals like copper(II), would be ideal candidates for EPR studies. The EPR spectrum provides detailed information about the electronic structure of the paramagnetic center, including the g-factor and hyperfine coupling constants, which are sensitive to the coordination environment of the metal ion.

In a hypothetical paramagnetic complex, such as one with Cu(II) (a d⁹ ion with one unpaired electron), the EPR spectrum would be characterized by specific g-values and hyperfine coupling constants (A). The g-tensor components (gₓ, gᵧ, g₂) and the copper hyperfine coupling tensor components (Aₓ, Aᵧ, A₂) are influenced by the geometry of the complex and the nature of the coordinating atoms. For Cu(II) complexes, it is common to observe an axial spectrum where g∥ > g⊥ > 2.0023, which is characteristic of a dₓ²-y² ground state in a square-planar or elongated octahedral geometry.

While no specific EPR data for complexes of this compound are available, we can infer potential characteristics from related systems. For instance, Cu(II) complexes with N,O-donor Schiff base ligands derived from aromatic amines exhibit EPR spectra indicative of their coordination geometry. The magnitude of the g-values and copper hyperfine splitting provides insight into the covalency of the metal-ligand bonds.

Below is an interactive data table with typical EPR parameters for analogous Cu(II) complexes with N,O-donor ligands, which could serve as a reference for future studies on complexes of this compound.

| Complex Type | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | Coordination Environment |

| Cu(II)-Schiff Base (N₂O₂) | 2.20-2.30 | 2.04-2.08 | 150-200 | Square-planar |

| Cu(II)-Amine Complex (N₄) | 2.18-2.25 | 2.05-2.07 | 160-190 | Distorted square-planar |

| Cu(II)-Phenoxide Complex (O₄) | 2.25-2.35 | 2.06-2.09 | 140-180 | Tetrahedral or square-planar |

Note: The values presented are generalized from literature on various Cu(II) complexes and are for illustrative purposes.

Single-Crystal X-ray Diffraction of Coordination Compounds

For a ligand such as this compound, its flexible ether linkages and terminal amino groups would allow for a variety of coordination modes, potentially leading to the formation of mononuclear complexes, dinuclear species, or extended coordination polymers. The naphthalene (B1677914) and phenyl rings also offer the possibility of π-π stacking interactions, which can play a significant role in the supramolecular assembly of the resulting structures.

While a crystal structure of a metal complex with this compound is not available in the current literature, studies on Schiff base complexes derived from the closely related 4,4'-oxydianiline (B41483) provide valuable insights. These studies have shown that such ligands can coordinate to metal centers through the imine nitrogen and phenolate (B1203915) oxygen atoms, leading to the formation of stable complexes with well-defined geometries. For example, metal complexes of Schiff bases derived from 4,4'-oxydianiline have been reported to form crystalline solids suitable for X-ray diffraction analysis. researchgate.net

Similarly, coordination polymers utilizing naphthalene-based linking ligands have been extensively studied. These studies reveal how the geometry of the naphthalene core and the positioning of the coordinating groups influence the dimensionality and topology of the resulting network.

The following interactive table summarizes crystallographic data for a selection of coordination compounds with analogous ligands, illustrating the type of structural information that could be obtained for complexes of this compound.

| Compound | Crystal System | Space Group | Metal Coordination Geometry | Key Structural Feature |

| Co(II)-Schiff Base Complex | Monoclinic | P2₁/c | Octahedral | Bidentate ligand coordination |

| Ni(II)-Schiff Base Complex | Triclinic | P-1 | Octahedral | Bidentate ligand coordination |

| Cu(II)-Schiff Base Complex | Monoclinic | P2₁/a | Distorted square planar | Bidentate ligand coordination |

| Zn(II)-Naphthalene Dicarboxamide Polymer | - | - | - | 1D coordination polymer |

Note: Data is based on published structures of related Schiff base complexes and coordination polymers. spuvvn.edursc.org

Theoretical Studies on Metal-Ligand Interactions

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in metal complexes. These methods can provide detailed insights into the nature of metal-ligand interactions, predict spectroscopic properties, and rationalize experimentally observed structures and reactivities.

For a complex of this compound, DFT calculations could be employed to:

Optimize the geometry of the ligand and its metal complexes to predict the most stable conformations.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and reactivity.

Calculate theoretical EPR parameters (g and A tensors) for comparison with experimental data.

Perform Natural Bond Orbital (NBO) analysis to quantify the charge distribution and the nature of the metal-ligand bonds.

While specific theoretical studies on this compound are not found in the reviewed literature, numerous computational studies have been conducted on similar systems. For example, DFT studies on Schiff base complexes have been used to elucidate their electronic structures and to correlate these with their observed biological activities. mdpi.com These studies often reveal that the HOMO is primarily localized on the aromatic rings and the donor atoms of the ligand, while the LUMO is centered on the metal ion and the imine bond.

The following interactive table presents a summary of typical computational data that could be generated for a metal complex of this compound, based on findings for analogous systems.

| Computational Parameter | Typical Finding for Analogous Systems | Implication for Metal-Ligand Interaction |

| HOMO-LUMO Energy Gap | 2-4 eV | Indicates the electronic stability and potential for charge transfer transitions. |

| NBO Charge on Metal | +0.5 to +1.5 e | Reflects the extent of charge donation from the ligand to the metal. |

| Wiberg Bond Index (Metal-Donor) | 0.2 - 0.6 | Quantifies the covalent character of the metal-ligand bond. |

| Calculated g-tensor values | Good agreement with experimental data | Validates the computational model and provides insight into the electronic ground state. |

Note: These values are representative of what is often reported for DFT studies on transition metal complexes with N,O-donor ligands.

Future Research Directions and Emerging Paradigms for 4,4 Naphthalene 1,4 Diylbis Oxy Dianiline

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The conventional synthesis of aromatic ethers often relies on nucleophilic aromatic substitution or Ullmann condensation reactions, which can involve harsh conditions, stoichiometric copper reagents, and high-boiling polar solvents. uk-cpi.com Future research will prioritize the development of greener, more sustainable synthetic routes for 4,4'-(naphthalene-1,4-diylbis(oxy))dianiline that enhance atom economy and minimize environmental impact.

Key research focuses include:

Catalyst Innovation: Shifting from stoichiometric copper to catalytic systems is crucial. Research into recyclable, ligand-supported copper catalysts or alternative transition metal catalysts (e.g., palladium) can lead to milder reaction conditions and reduced metal waste. jst.go.jp The development of heterogeneous catalysts could further simplify purification and improve catalyst recovery.

Green Solvents and Reagents: Exploring the use of bio-based solvents or supercritical fluids as reaction media can reduce the reliance on toxic, high-boiling solvents like dimethylformamide or nitrobenzene. Furthermore, investigating the synthesis of precursors from renewable feedstocks, such as lignin-derived monomers, represents a significant step towards a sustainable chemical industry. mt.com

Process Intensification: The adoption of continuous flow chemistry or microwave-assisted synthesis can offer better control over reaction parameters, reduce reaction times, improve energy efficiency, and facilitate safer scale-up compared to traditional batch processes.

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This involves designing reactions that minimize the formation of byproducts, such as catalyst-free spontaneous polymerizations which can achieve 100% atom economy in certain systems. scientificupdate.com

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Ullmann Condensation | Emerging Sustainable Pathways |

| Catalyst | Stoichiometric Copper Powder | Catalytic (e.g., Cu/Pd nanoparticles), Recyclable |

| Solvents | High-boiling polar (e.g., DMF, Nitrobenzene) | Greener alternatives (e.g., Bio-solvents, Supercritical CO₂) |

| Conditions | High temperatures (>200°C) | Milder temperatures, Microwave/Flow Chemistry |

| Atom Economy | Moderate to Low | High |

| Sustainability | Low (High energy, waste) | High (Lower energy, recyclable components) |

Exploration of Advanced Naphthalene-Diamine Derivatives with Tunable Properties

The intrinsic properties of polymers derived from this compound can be precisely controlled by chemically modifying its structure. Introducing functional groups onto the naphthalene (B1677914) ring or the aniline (B41778) moieties can tune the resulting material's characteristics for specific applications. appluslaboratories.comgdch.academy

Future research will likely explore:

Solubility and Processability: Attaching flexible alkyl or alkoxy chains to the naphthalene backbone can disrupt polymer chain packing, improving solubility in common organic solvents and enhancing processability without significantly compromising thermal stability.

Thermal and Mechanical Enhancement: Incorporating bulky, rigid groups (e.g., phenyl, sulfone) can increase the glass transition temperature (Tg) and enhance the thermal and mechanical robustness of the resulting polymers. appluslaboratories.com

Optical and Electronic Properties: Functionalizing the naphthalene core with electron-donating or electron-withdrawing groups can alter the electronic structure of the molecule. rebuildmanufacturing.com This strategy can be used to tune the fluorescence emission wavelengths, create materials with specific charge-transport properties for organic electronics, or develop polymers with high refractive indices. rsc.org

Table 2: Potential Functional Groups and Their Predicted Effects

| Functional Group | Potential Position of Substitution | Predicted Effect on Polymer Properties |

| -CH₃, -C₂H₅ | Naphthalene or Aniline Ring | Increased solubility, lower Tg |

| -CF₃ | Naphthalene or Aniline Ring | Improved dielectric properties, increased Tg, enhanced solubility |

| -SO₂- (Sulfone) | Naphthalene Ring | Significantly increased Tg, enhanced thermal stability |

| -OH, -COOH | Naphthalene Ring | Increased hydrophilicity, potential for cross-linking |

| -Br | Naphthalene Ring | Flame retardancy, precursor for further functionalization |

Integration into Multi-Component Hybrid Materials and Composites

The use of this compound as a monomer opens avenues for creating advanced hybrid materials and composites. By combining polymers derived from this diamine with inorganic or carbon-based nanomaterials, it is possible to develop materials with synergistic properties that surpass those of the individual components.

Promising areas of investigation include:

Polyimide Nanocomposites: As a diamine, the compound is an ideal building block for polyimides, a class of high-performance polymers known for their thermal stability. Integrating functionalized graphene oxide (FGO) or carbon nanotubes (CNTs) into a polyimide matrix derived from this diamine can significantly enhance mechanical strength, thermal conductivity, and electrical properties. brewerscience.comgoogle.com In-situ polymerization ensures excellent dispersion and strong interfacial adhesion between the filler and the polymer matrix.

High Dielectric Constant Materials: Incorporating amine-functionalized reduced graphene oxide into a polyimide matrix has been shown to produce materials with a very high dielectric constant, which is valuable for applications in electronics and energy storage.

Application in Emerging Fields such as Quantum Materials and Sensing

The unique photophysical properties stemming from the naphthalene core suggest that this compound and its derivatives could be valuable in specialized, high-technology fields.

Fluorescent Sensors: Naphthalene-based compounds are well-known for their fluorescent properties. Derivatives of the target molecule could be designed as selective and sensitive fluorescent probes for detecting metal ions, pH changes, or specific biomolecules. The extended π-conjugated system can lead to large Stokes shifts, which are advantageous in imaging applications by reducing self-quenching and background interference.

Quantum Dot Composites: π-conjugated polymers can interact with semiconductor quantum dots (QDs), facilitating charge transfer processes. Polymers synthesized from this compound could serve as a host matrix or a hole-transport material in hybrid QD-polymer devices for applications in photovoltaics or light-emitting diodes (LEDs).

Organic Electronics: The inherent rigidity and π-conjugated nature of the naphthalene unit make its polymers candidates for use as semiconductors in organic field-effect transistors (OFETs) and other electronic devices. rsc.org

Computational Design and High-Throughput Screening of New Diamine-Based Materials

The traditional, trial-and-error approach to materials discovery is time-consuming and expensive. Modern computational methods offer a powerful paradigm for accelerating the design and discovery of new polymers based on this compound.

Key computational strategies include:

Machine Learning (ML) and High-Throughput Screening: By creating vast virtual libraries of hypothetical polyimides from known diamine and dianhydride monomers, ML models can be trained to predict key properties such as glass transition temperature, tensile strength, and Young's modulus. This allows for the rapid screening of millions of potential structures to identify candidates with optimal combinations of properties, which can then be prioritized for experimental synthesis.

Molecular Dynamics (MD) Simulations: Atomistic simulations can provide deep insights into the structure-property relationships of polymers. MD can be used to predict mechanical properties, thermal behavior, and the dynamics of polymer chains, validating ML predictions and guiding the design of monomers that will lead to desired bulk properties.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, reactivity, and optical properties of the monomer and its derivatives. This is particularly useful for designing materials for sensing and electronic applications where specific energy levels and band gaps are required.

Challenges and Opportunities in Scaling Up Research Discoveries

Transitioning a specialty chemical like this compound from laboratory-scale synthesis to industrial production presents significant challenges that must be addressed for commercial viability.

Process Safety and Optimization: Reactions that are manageable in a laboratory setting can pose significant safety risks at scale. A thorough understanding of reaction thermodynamics, heat transfer, and potential hazards is essential. brewerscience.com Optimizing the process to ensure consistent yield and purity at a larger scale is a critical step.

Cost and Availability of Raw Materials: The economic feasibility of large-scale production is heavily dependent on the cost and stable supply of starting materials. Sourcing specialty chemicals can be a major hurdle.

Purification and Quality Control: The purity of monomers is critical for achieving high molecular weight polymers with desirable properties. rsc.org Developing efficient, scalable, and cost-effective purification methods to remove impurities, unreacted starting materials, and byproducts is often a major challenge. appluslaboratories.com Techniques like multi-column distillation or continuous polymer precipitation may be required.

Waste Management and Environmental Impact: Large-scale production generates more waste. Developing strategies for solvent recycling and waste stream management in accordance with green chemistry principles is both an environmental necessity and an economic opportunity.

Successfully navigating these challenges will require a multidisciplinary approach, combining the expertise of organic chemists, chemical engineers, and process safety specialists to translate promising laboratory findings into commercially viable, high-performance materials.

Q & A

Q. What are the standard synthetic routes for 4,4'-(Naphthalene-1,4-diylbis(oxy))dianiline, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, analogous diamines are prepared by reacting halonaphthalene derivatives with 4-aminophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., NMP) under reflux . Critical parameters include stoichiometric ratios, reaction temperature (often 120–160°C), and purification methods (e.g., recrystallization from ethanol/water). Impurities from incomplete substitution or oxidation can reduce yield, necessitating strict inert atmospheres and moisture control .

Q. Which analytical techniques are most effective for characterizing this diamine?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of aromatic protons, ether linkages, and amine groups.

- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1240–1250 cm⁻¹ (C-O-C ether), and 1600 cm⁻¹ (aromatic C=C) validate the structure .

- DSC : Determines thermal transitions (e.g., glass transition temperature, Tg) when used as a curing agent in epoxy systems .

- Elemental Analysis : Ensures stoichiometric purity of C, H, and N .

Q. What are the primary applications of this diamine in materials science?

The compound serves as:

- Polymer precursor : Synthesizing high-performance polyimides with enhanced thermal stability (Tg > 300°C) and adhesion to metals .

- Epoxy curing agent : Imparts rigidity and heat resistance via aromatic ether linkages, increasing Tg by 20–40°C compared to aliphatic amines .

- Corrosion inhibitor : Dianiline Schiff bases derived from this structure show >80% inhibition efficiency in acidic media due to electron-rich aromatic domains .

Advanced Research Questions

Q. How can the thermal stability of epoxy resins cured with this diamine be systematically optimized?

Thermal stability correlates with crosslink density and aromatic content. Strategies include:

- Co-curing agents : Blending with rigid diamines (e.g., 4,4′-diaminodiphenyl sulfone) to enhance network rigidity .

- Post-curing : Annealing at 20°C above Tg for 2–4 hours to maximize crosslinking .

- Additives : Incorporating nanofillers (e.g., SiO₂) to reduce thermal expansion . Kinetic studies using isoconversional models (e.g., Flynn-Wall-Ozawa) help identify optimal curing schedules .

Q. How can discrepancies between computational predictions and experimental corrosion inhibition efficiency be resolved?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict inhibition efficiency via parameters like EHOMO (electron-donating ability) and dipole moment (µ). Discrepancies arise from solvent effects, surface adsorption kinetics, or side reactions. Validate models by:

- MD simulations : Simulate adsorption on Fe(110) surfaces in explicit solvent .

- Electrochemical impedance spectroscopy (EIS) : Compare charge transfer resistance (Rct) with theoretical adsorption energies .

Q. What kinetic models describe the curing mechanism of epoxy-diamine systems?

The Kamal-Sourour model (autocatalytic) is widely used:

where are rate constants, and are reaction orders. For this compound, due to steric hindrance from the naphthalene core. Vitrification effects at high conversion (>80%) require diffusion-controlled corrections (e.g., Rabinowitch model) .

Q. How does cross-linker architecture influence elastomer mechanical properties?

Aromatic dianilines like this compound form denser networks than aliphatic analogs, increasing tensile strength by 30–50%. However, flexible ether linkages reduce brittleness. Advanced characterization includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.